N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide
Description
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group attached to a hexa-4,5-dienamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
920985-88-2 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
InChI |
InChI=1S/C19H19NO/c1-2-3-5-14-19(21)20-15-17-12-8-9-13-18(17)16-10-6-4-7-11-16/h3-4,6-13H,1,5,14-15H2,(H,20,21) |
InChI Key |
OXVQBJNSUDEOIR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCC(=O)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide typically involves the reaction of a biphenyl derivative with a hexa-4,5-dienamide precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used to form the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, influencing biological processes. The hexa-4,5-dienamide moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N1-Benzyl-N2-(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
- N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is unique due to its specific combination of a biphenyl group and a hexa-4,5-dienamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
